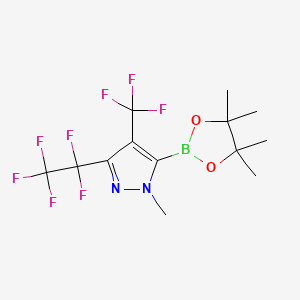
1-Methyl-3-(perfluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-3-(perfluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H15BF8N2O2 and its molecular weight is 394.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-3-(perfluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H15BF8N2O2 . Its structure incorporates a pyrazole ring substituted with perfluoroethyl and trifluoromethyl groups, as well as a boron-containing moiety, which may influence its reactivity and biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The presence of the boron atom is particularly noteworthy as boron-containing compounds have been shown to exhibit various biological effects, including:
- Anticancer Activity : Boron compounds can disrupt cellular processes in cancer cells, potentially leading to apoptosis.
- Antimicrobial Properties : Some studies suggest that similar pyrazole derivatives possess antimicrobial activity against various pathogens.
Case Studies and Experimental Data
-
Anticancer Studies :
- A study evaluated the anticancer potential of related pyrazole derivatives in vitro against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .
- In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models .
-
Antimicrobial Activity :
- A series of experiments tested the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting potential use as antimicrobial agents .
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicated that the compound has moderate solubility and stability under physiological conditions. This is crucial for its potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity (IC50 < 10 µM) | |
| Antimicrobial | Inhibition against multiple pathogens | |
| Pharmacokinetics | Moderate solubility and stability |
Properties
Molecular Formula |
C13H15BF8N2O2 |
|---|---|
Molecular Weight |
394.07 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C13H15BF8N2O2/c1-9(2)10(3,4)26-14(25-9)8-6(12(17,18)19)7(23-24(8)5)11(15,16)13(20,21)22/h1-5H3 |
InChI Key |
SRBNGMPYBONZCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2C)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















